molecular formula C23H17BrN6O3S B11656258 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11656258
M. Wt: 537.4 g/mol
InChI Key: YOUSFHKUWJFPAJ-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a sophisticated synthetic compound belonging to the 1,2,4-triazole chemical class, designed for investigative applications in medicinal chemistry and pharmacology. Its primary research value lies in its potent biological activity, with studies indicating significant antiproliferative effects against various human cancer cell lines, positioning it as a promising scaffold for the development of novel anticancer agents. The mechanism of action is under investigation but is believed to involve the induction of apoptosis and potential interference with key cellular signaling pathways. Furthermore, this acetohydrazide derivative has been synthesized and evaluated for its antimicrobial properties, showing efficacy against a spectrum of bacterial and fungal pathogens. The molecular structure incorporates a 1,2,4-triazole core, a pharmacophore known for its diverse biological activities, linked via a sulfanyl acetohydrazide bridge to a (E)-(3-nitrophenyl)methylidene moiety. This specific arrangement is critical for its interaction with biological targets. Researchers utilize this compound as a key intermediate or a lead compound in structure-activity relationship (SAR) studies to optimize efficacy and understand the structural prerequisites for its bioactivity. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C23H17BrN6O3S

Molecular Weight

537.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17BrN6O3S/c24-18-11-9-17(10-12-18)22-27-28-23(29(22)19-6-2-1-3-7-19)34-15-21(31)26-25-14-16-5-4-8-20(13-16)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+

InChI Key

YOUSFHKUWJFPAJ-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Formation of Thiosemicarbazide :
    Equimolar amounts of 4-bromophenyl isothiocyanate and phenylhydrazine are refluxed in ethanol for 6–8 hours to yield N-(4-bromophenyl)-N'-phenylthiosemicarbazide .

  • Cyclization to Triazole-3-thiol :
    The thiosemicarbazide intermediate is treated with 4N NaOH under reflux for 4 hours, inducing cyclization to form 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol . This step achieves yields of 70–80% after recrystallization from ethanol.

Critical Parameters :

  • Alkaline conditions (pH > 12) are essential for efficient cyclization.

  • Prolonged heating (>6 hours) may lead to decomposition, necessitating strict temperature control at 80–90°C .

Formation of Acetohydrazide Backbone

The acetohydrazide moiety is introduced via S-alkylation:

  • Reaction with Ethyl Chloroacetate :
    The triazole-3-thiol intermediate is dissolved in dry acetone and reacted with ethyl chloroacetate in the presence of anhydrous potassium carbonate. The mixture is stirred at 45–50°C for 12 hours to form ethyl 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate .

  • Hydrazinolysis :
    The ester is treated with 80% hydrazine hydrate in ethanol under reflux for 6 hours, yielding 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.

Yield Optimization :

  • Excess hydrazine (1.5 equivalents) improves conversion rates to >90%.

  • Recrystallization from ethanol-water (3:1) enhances purity to ≥98% (HPLC) .

Condensation with 3-Nitrobenzaldehyde

The final Schiff base formation is achieved through condensation:

  • Reaction Setup :
    Equimolar amounts of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and 3-nitrobenzaldehyde are dissolved in absolute ethanol containing glacial acetic acid (2–3 drops) as a catalyst .

  • Reflux Conditions :
    The mixture is refluxed for 8–10 hours, with reaction progress monitored via TLC (silica gel, ethyl acetate/hexane 1:1). The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried .

Key Variables :

  • Acid catalysis (pH 4–5) accelerates imine bond formation.

  • Anhydrous solvents prevent hydrolysis of the Schiff base.

Reaction Optimization and Critical Parameters

ParameterOptimal ConditionImpact on Yield
Temperature78–80°C (reflux)Maximizes kinetics without decomposition
SolventAbsolute ethanolEnhances solubility of reactants
CatalystGlacial acetic acidAchieves 95% conversion in 8 hours
Molar Ratio1:1 (hydrazide:aldehyde)Prevents side reactions

Data aggregated from .

Analytical Characterization Techniques

  • Spectroscopic Analysis :

    • FT-IR : Confirms C=O stretch at 1685 cm⁻¹ (acetohydrazide) and C=N stretch at 1600 cm⁻¹ (Schiff base).

    • ¹H NMR (DMSO-d6): Signals at δ 8.45 (s, 1H, CH=N), 7.85–7.25 (m, aromatic protons), and 4.10 (s, 2H, SCH2) .

  • Mass Spectrometry :
    HRMS (ESI+) shows [M+H]+ at m/z 537.04, consistent with the molecular formula C23H17BrN6O3S .

Challenges in Synthesis and Purity Control

  • Byproduct Formation :
    Partial oxidation of the thiol group during S-alkylation may generate disulfide byproducts, necessitating inert atmospheres (N2 or Ar).

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane gradient) is required to isolate the final compound at >95% purity .

Comparative Analysis with Structural Analogues

Modification of the arylaldehyde component (e.g., replacing 3-nitrobenzaldehyde with 4-methoxybenzaldehyde) alters physicochemical properties:

DerivativeLogPMelting Point (°C)Solubility (mg/mL)
3-Nitro-substituted3.2218–2200.45 (DMSO)
4-Methoxy-substituted2.8195–1971.20 (DMSO)

Data from .

Scalability and Industrial Considerations

  • Batch Size :
    Pilot-scale syntheses (100 g batches) achieve consistent yields (75–80%) using jacketed reactors with temperature-controlled stirring.

  • Cost Drivers :
    4-Bromophenyl isothiocyanate accounts for 60% of raw material costs, highlighting the need for efficient recovery protocols .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of bromophenyl groups enhances the biological activity against various microorganisms. For instance, compounds similar to the one have shown promising results against both Gram-positive and Gram-negative bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that triazole derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves interference with cell proliferation pathways, making these compounds candidates for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between synthesized compounds and biological targets. These studies provide insights into how modifications in chemical structure can enhance efficacy against specific diseases, particularly in targeting enzymes or receptors involved in disease progression .

Material Science Applications

Beyond biological applications, triazole-containing compounds are being explored for their utility in material science. Their unique structural properties may lend themselves to applications in creating novel materials with specific electronic or optical properties. This area is still under investigation but holds promise for future developments.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives, including those structurally related to the compound of interest. Results showed that certain derivatives exhibited significant antimicrobial activity, particularly against resistant strains of bacteria. This underscores the potential for developing new antibiotics based on triazole frameworks .

Case Study 2: Anticancer Screening

In a comprehensive anticancer screening conducted by the National Cancer Institute (NCI), several triazole derivatives were tested across a wide panel of cancer cell lines. The findings indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural diversity in optimizing therapeutic agents .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the various substituents could play a role in binding to the target site, while the sulfanyl and nitrophenyl groups might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Driven Variations

The target compound shares a common scaffold with several analogues, differing primarily in substituents at key positions. These variations influence physicochemical properties (e.g., solubility, logP) and bioactivity.

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound R1: 4-Bromophenyl, R2: Phenyl, R3: 3-Nitrophenyl C23H17BrN6O3S 553.39 -NO2, -Br, -S-
Compound from R1: 4-Bromophenyl, R2: Phenyl, R3: 3-Methyl-2-thienyl C22H18BrN5OS2 512.44 -S-Thienyl, -Br
Compound from R1: 4-Bromophenyl, R2: 2-Methylprop-2-enyl, R3: 4-(Benzyloxy)-3-methoxyphenyl C29H27BrN4O3S 615.52 -OCH3, -CH2C(CH3)=CH2
ZE-4c ( ) R1: Fluorophenyl, R2: Pyridin-2-yl C21H16FN5OS 421.45 -F, Pyridine
Compound from R1: 2-(p-Tolylamino)ethyl, R2: Phenyl, R3: 1-Phenylethylidene C28H29N5OS 499.63 -NH-Tolyl, -C=CH-Ph
Key Observations:
  • Electron-Withdrawing vs.
  • Heterocyclic Variations : The 3-methyl-2-thienyl substituent in ’s compound introduces sulfur-based lipophilicity, which may enhance membrane permeability relative to the nitro group .

Computational and Bioactivity Predictions

Molecular Similarity Metrics

Using Tanimoto and Dice coefficients ( ), the target compound’s similarity to and ’s analogues can be quantified:

  • Tanimoto Index (MACCS) : Estimated >70% similarity due to shared triazole and acetohydrazide motifs.
  • Dice Index (Morgan): Lower similarity (~50–60%) due to divergent substituents (e.g., -NO2 vs. -S-Thienyl) .
Hypothesized Bioactivity
  • Antioxidant Potential: Structural resemblance to ’s compound suggests possible radical-scavenging activity, though the nitro group may reduce efficacy compared to -NH-Tolyl .
  • Enzyme Inhibition : The bromophenyl and nitrophenyl groups may target kinases or oxidoreductases, as seen in related triazole derivatives () .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide represents a novel class of bioactive molecules with potential applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of the compound involves several key steps:

  • Formation of the triazole ring : The precursor 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized through S-alkylation reactions.
  • Hydrazone formation : The acetohydrazide moiety is introduced via condensation with 3-nitrobenzaldehyde to yield the final product.

The compound's structure can be summarized as follows:

  • Molecular Formula : C25H21BrN4O3S
  • Molecular Weight : 537.4 g/mol

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication pathways.

CompoundActivityTarget
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazideModerateE. coli, S. aureus
Related Triazole DerivativesHighMRSA, P. aeruginosa

Anticancer Activity

In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines. The compound's structure suggests it may interact with specific cellular targets involved in cancer progression.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF7 (breast cancer)
    • A549 (lung cancer)
  • Mechanism of Action :
    • Induction of apoptosis through mitochondrial pathways.
    • Inhibition of cell cycle progression at the G2/M phase.

Data from recent studies indicate IC50 values ranging from 5 to 20 µM for related compounds, suggesting a promising therapeutic index.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest
A54912Mitochondrial disruption

Case Studies

Several studies have highlighted the biological activity of similar triazole compounds:

  • Study on Antimicrobial Efficacy :
    • A series of triazole derivatives were tested against E. coli and S. aureus.
    • Results showed that modifications to the phenyl groups significantly enhanced activity compared to non-substituted analogs .
  • Anticancer Properties Investigation :
    • A focused study on triazole-based hydrazones revealed that the introduction of nitro groups at specific positions increased cytotoxicity against breast and lung cancer cell lines .

Q & A

Q. What synthetic strategies are recommended for achieving high yields of this triazole-based acetohydrazide derivative?

  • Methodological Answer: The compound can be synthesized via a multi-step approach:
  • Step 1: Prepare the 1,2,4-triazole core by cyclizing thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid reflux) .
  • Step 2: Introduce the sulfanyl-acetohydrazide moiety via nucleophilic substitution using mercaptoacetic acid derivatives.
  • Step 3: Condense the hydrazide with 3-nitrobenzaldehyde under reflux in ethanol to form the Schiff base (E-configuration confirmed by NMR) .
  • Optimization: Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry, particularly for steps involving unstable intermediates (e.g., diazomethane derivatives) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Employ a combination of spectroscopic and computational techniques:
  • FT-IR: Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • NMR: Use ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and E/Z configuration of the Schiff base.
  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles:
  • Purity Validation: Use HPLC-MS to ensure >98% purity, as residual solvents/byproducts (e.g., unreacted aldehydes) may interfere with biological assays .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., fixed ATP concentrations for kinase inhibition assays) .
  • Mechanistic Profiling: Perform competitive binding assays or molecular docking (e.g., AutoDock Vina) to confirm target specificity, as off-target effects may explain variability .

Q. What experimental designs are optimal for studying its potential as a kinase inhibitor?

  • Methodological Answer:
  • Enzyme Assays: Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine). Test IC₅₀ values across a pH range (6.5–8.0) to assess pH-dependent activity .
  • Cellular Studies: Combine with siRNA knockdown of putative targets (e.g., MAPK pathways) to validate mechanism-of-action .
  • Structural Analysis: Co-crystallize the compound with target kinases (e.g., PDB-deposited structures) to identify binding interactions, focusing on the triazole’s sulfur atom for potential hydrogen bonding .

Q. How can computational methods address discrepancies in predicted vs. observed spectroscopic data?

  • Methodological Answer:
  • Vibrational Analysis: Compare experimental FT-IR/Raman spectra with DFT-simulated spectra (e.g., Gaussian 16) to resolve ambiguities in peak assignments .
  • Solvent Effects: Use polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in UV-Vis absorption maxima .
  • Dynamic Behavior: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational flexibility of the Schiff base moiety, which may explain NMR splitting patterns .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly across different solvent systems?

  • Methodological Answer: Solubility discrepancies often stem from the compound’s amphiphilic nature:
  • LogP Analysis: Calculate partition coefficients (e.g., using XLogP3) to predict solubility in polar vs. non-polar solvents.
  • Co-solvency Studies: Test DMSO-water mixtures (10–90% v/v) to identify optimal solubilization conditions without precipitation .
  • Crystallography: Perform PXRD to detect polymorphic forms, as different crystal lattices may alter dissolution rates .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry218–220°C
HOMO-LUMO Gap (DFT)B3LYP/6-311++G(d,p)4.2 eV
IC₅₀ (Kinase Inhibition)ADP-Glo™ Assay12.3 ± 1.5 µM (pH 7.4)
Aqueous Solubility (25°C)UV-Vis Spectroscopy0.45 mg/mL (DMSO:H₂O = 1:1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.